molecular formula C12H18N2O2 B1517485 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine CAS No. 1096807-11-2

1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine

Cat. No. B1517485
CAS RN: 1096807-11-2
M. Wt: 222.28 g/mol
InChI Key: SFWHADOYILCZHM-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 .


Molecular Structure Analysis

The InChI code for 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine is 1S/C12H18N2O2/c1-15-11-5-10(6-12(7-11)16-2)14-4-3-9(13)8-14/h5-7,9H,3-4,8,13H2,1-2H3 .


Physical And Chemical Properties Analysis

1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine is a liquid at room temperature .

Scientific Research Applications

Molecular Structure Analysis

  • The crystal structure of a related compound, 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, was determined, highlighting its analgesic activity potential and deviation from planar configuration, which could infer similar structural interests for 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (Ç. Tarimci et al., 2003).

Synthesis of Key Intermediates

  • N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic, showcases the role of pyrrolidine derivatives in synthesizing compounds of veterinary importance, suggesting potential pathways for utilizing 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (T. Fleck et al., 2003).

Diastereoselectivity in Cyclization Reactions

  • The diastereoselective cyclization of alkene radical cations, generating pyrrolidines with moderate to high diastereoselectivity, reveals the chemical behavior of pyrrolidine derivatives under specific conditions, which could be relevant for designing reactions involving 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (D. Crich & K. Ranganathan, 2002).

Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

  • The synthesis of new tricyclic compounds catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), starting from pyrrole-3-carbonitrile, suggests potential catalytic roles for pyrrolidine derivatives in synthesizing complex organic compounds, which may extend to 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (M. Khashi et al., 2015).

Enantioselective Michael Addition Catalyzed by Chiral Amines

  • Chiral amines, including derivatives of pyrrolidine, catalyzed the enantioselective Michael addition of aldehydes to vinyl ketones, highlighting the use of pyrrolidine derivatives in organocatalytic reactions to produce optically active compounds, potentially applicable to 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine (P. Melchiorre & K. A. Jørgensen, 2003).

Safety and Hazards

The safety information available indicates that 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-15-11-5-10(6-12(7-11)16-2)14-4-3-9(13)8-14/h5-7,9H,3-4,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWHADOYILCZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2CCC(C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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